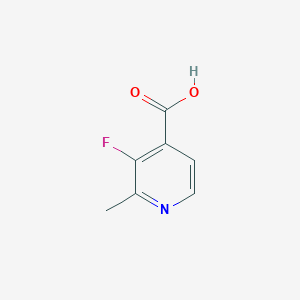
3-Fluoro-2-methylisonicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methylisonicotinic acid is a fluorinated derivative of isonicotinic acid. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluorinated compound using fluoroboric acid . Another method involves the use of nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-2-methylisonicotinic acid, often employs large-scale fluorination techniques. These methods ensure high yields and purity, essential for pharmaceutical and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the fluorine atom.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Fluoro-2-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-methylisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and stability with enzymes and receptors. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoroisonicotinic acid
- 4-Fluoroisonicotinic acid
- 3-Chloro-2-methylisonicotinic acid
Uniqueness
3-Fluoro-2-methylisonicotinic acid is unique due to the specific position of the fluorine atom and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
3-fluoro-2-methylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZKTQLXQIELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

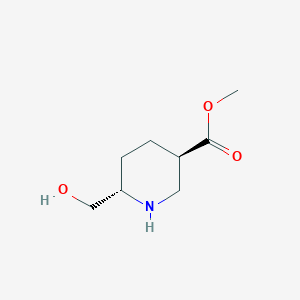
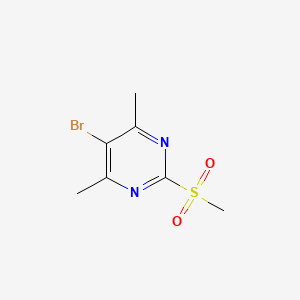
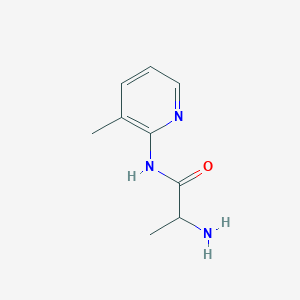
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)

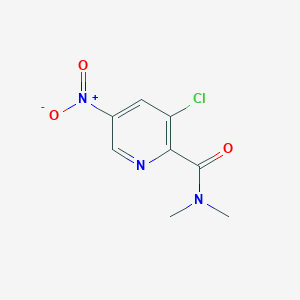

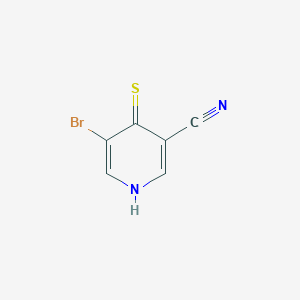

![4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)

